molecular formula C22H30N2O3 B2495542 4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 505060-39-9

4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2495542
CAS No.: 505060-39-9
M. Wt: 370.493
InChI Key: OEMWHHCDKIGSNN-UHFFFAOYSA-N
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Description

This compound is a synthetic hybrid molecule combining a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor-derived) core with a 4-(4-methoxyphenyl)piperazine-1-carbonyl substituent. Its molecular formula is C₂₃H₃₁N₂O₃, with a molecular weight of 383.51 g/mol (calculated from and ). The bicyclo[2.2.1]heptan-2-one moiety is structurally analogous to natural camphor [(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one], a terpenoid with well-documented physicochemical properties, including a melting point of 175–177°C and solubility in organic solvents like DMSO (30 mg/mL) .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-20(2)21(3)9-10-22(20,15-18(21)25)19(26)24-13-11-23(12-14-24)16-5-7-17(27-4)8-6-16/h5-8H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMWHHCDKIGSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex bicyclic structure combined with a piperazine moiety and a methoxyphenyl group. Its chemical formula is C20H30N2O2C_{20}H_{30}N_2O_2, and it exhibits unique properties that may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxyphenyl group is believed to enhance the electron-donating ability of the molecule, which can neutralize free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

In vitro studies have shown that derivatives of piperazine compounds possess notable antimicrobial effects. For instance, related piperazine derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth . The specific activity of the compound against microbial pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Anti-Ischaemic Activity

A study involving a structurally similar compound demonstrated anti-ischaemic effects using a model of bilateral common carotid artery occlusion in mice. The results indicated that such compounds could improve blood flow and reduce ischemic damage, suggesting potential cardiovascular benefits . This activity may be attributed to the modulation of vascular smooth muscle relaxation or inhibition of platelet aggregation.

Case Study 1: Synthesis and Characterization

A detailed synthesis protocol was reported for similar piperazine derivatives, which included steps such as the reaction of 4-methoxybenzaldehyde with piperazine followed by acylation. Characterization techniques like NMR and X-ray diffraction confirmed the structural integrity and purity of the synthesized compounds .

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, compounds structurally analogous to this compound were tested for their efficacy in treating conditions such as anxiety and depression due to their interaction with serotonin receptors. These studies highlighted the potential for central nervous system activity through modulation of neurotransmitter systems .

Data Tables

Activity Compound Effect Reference
Antioxidant4-Methoxyphenyl derivativesSignificant free radical scavenging
AntimicrobialPiperazine derivativesInhibition of bacterial growth
Anti-IschaemicSimilar bicyclic compoundsImproved blood flow

Scientific Research Applications

Recent studies have indicated that the compound exhibits significant biological activities, particularly in the realm of cancer research and neuropharmacology.

Anticancer Potential

Research has demonstrated that derivatives of piperazine compounds, including the one , have shown promising anticancer activities. For instance, compounds featuring piperazine moieties have been evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring can enhance anticancer efficacy by targeting specific cellular pathways involved in tumor growth and proliferation .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Piperazine derivatives are known to act on serotonin receptors, which are crucial for mood regulation and anxiety disorders. Preliminary investigations into the pharmacological profile of this compound could reveal its utility in treating conditions such as depression or anxiety disorders .

Synthesis and Research Findings

The synthesis of 4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multi-step organic reactions that include the formation of the piperazine ring and subsequent modifications to achieve the desired carbonyl functionalities. Optimization of synthetic pathways is critical for improving yield and purity, as highlighted in various research articles focusing on similar piperazine-based compounds .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitumor Activity Evaluation :
    • A study conducted on a series of piperazine derivatives showed that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values ranged from 3.6 µM to 11.0 µM for the most active compounds, indicating a strong potential for therapeutic use in oncology .
  • Neuropharmacological Assessment :
    • In vitro studies assessed the impact of piperazine derivatives on serotonin receptor activity, demonstrating that certain structural modifications could lead to increased receptor affinity and improved anxiolytic effects .

Comparison with Similar Compounds

4-((4-Ethyl-1-piperazinyl)carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

  • Molecular Formula : C₁₇H₂₈N₂O₂
  • Molecular Weight : 292.42 g/mol
  • Key Differences : Replaces the 4-methoxyphenyl group on piperazine with an ethyl group, reducing steric bulk and polarity. This modification likely enhances lipophilicity, which could influence blood-brain barrier permeability compared to the target compound.

HBK Series (HBK14–HBK19)

  • General Structure: 1-[(Substituted phenoxy)alkyl]-4-(2-methoxyphenyl)piperazine hydrochlorides .
  • Example (HBK14): Molecular Formula: C₂₂H₂₉ClN₂O₂ Molecular Weight: 412.94 g/mol Key Differences: Incorporates phenoxyalkyl linkers (e.g., ethoxyethyl or propyl) instead of a direct carbonyl bridge. These compounds exhibit serotonin receptor (5-HT₁A/5-HT₂A) antagonism, suggesting the target compound’s piperazine-carbonyl group may confer distinct receptor-binding kinetics .

Bicycloheptanone Derivatives with Modified Substituents

(E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (9a)

  • Molecular Formula : C₁₇H₂₀O
  • Molecular Weight : 240.34 g/mol
  • Key Differences : Replaces the piperazine-carbonyl group with a benzylidene moiety. This compound is synthesized via aldol condensation and lacks nitrogen-based pharmacophoric elements, limiting its interaction with amine receptors.

Ferrocene-Modified Bicycloheptanones (Compounds 23 and 24)

  • Example (23) : (1R,4S)-3-((E)-ferrocenylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
  • Molecular Formula : C₂₁H₂₄FeO
  • Key Differences: Incorporates ferrocene for redox activity, a feature absent in the target compound. Such derivatives are explored in organometallic catalysis, diverging from the piperazine-based therapeutic focus .

Camphor and Its Analogues

Natural Camphor [(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one]

  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Key Differences : Lacks the piperazine-carbonyl substituent, resulting in simpler pharmacokinetics. Camphor’s volatility and low molecular weight make it suitable for topical applications, whereas the target compound’s bulkier structure may favor oral or injectable formulations .

Racemic Camphor

  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound C₂₃H₃₁N₂O₃ 383.51 4-(4-Methoxyphenyl)piperazine-carbonyl High polarity, potential CNS activity
4-((4-Ethylpiperazinyl)carbonyl)-camphor C₁₇H₂₈N₂O₂ 292.42 Ethylpiperazine Enhanced lipophilicity
HBK14 C₂₂H₂₉ClN₂O₂ 412.94 Phenoxyethyl linker, 2-methoxyphenyl 5-HT receptor antagonism
(E)-3-Benzylidene-camphor (9a) C₁₇H₂₀O 240.34 Benzylidene Aldol condensation product
Natural Camphor C₁₀H₁₆O 152.23 None Volatile, topical use

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